6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]
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Overview
Description
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] is a heterocyclic compound that features a spiro linkage between a cyclopentane ring and a thieno[3,2-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents like 1,2-dibromoethane or benzyl chloride . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and proceed through intermediate formation of cyanothioacetamide, followed by Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] can undergo various chemical reactions, including:
Oxidation: Direct oxidation using catalysts like Mn(OTf)2 and oxidants such as t-BuOOH.
Substitution: Alkylation reactions with agents like 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 as a catalyst and t-BuOOH as an oxidant at 25°C in water.
Substitution: Alkylating agents such as 1,2-dibromoethane and benzyl chloride in the presence of a base like triethylamine.
Major Products
Scientific Research Applications
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs due to its unique structure.
Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action for 6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] involves its interaction with specific molecular targets. For instance, derivatives of similar compounds have been shown to inhibit protein kinases, which play a crucial role in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Shares a similar core structure but lacks the spiro linkage.
Cyclopenta[b]pyridine derivatives: These compounds exhibit a wide range of biological activities and are structurally related.
Uniqueness
6’,7’-Dihydro-5’H-spiro[cyclopentane-1,4’-thieno[3,2-c]pyridine] is unique due to its spiro linkage, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug development and materials science .
Properties
Molecular Formula |
C11H15NS |
---|---|
Molecular Weight |
193.31 g/mol |
IUPAC Name |
spiro[6,7-dihydro-5H-thieno[3,2-c]pyridine-4,1'-cyclopentane] |
InChI |
InChI=1S/C11H15NS/c1-2-6-11(5-1)9-4-8-13-10(9)3-7-12-11/h4,8,12H,1-3,5-7H2 |
InChI Key |
CTYJRTYRJRJJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C3=C(CCN2)SC=C3 |
Origin of Product |
United States |
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